3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

CDK9 inhibition Kinase inhibitor Pyrimidinylamine

Sourcing a regioisomerically pure, tri-substituted benzyl alcohol for kinase inhibitor programs can be a bottleneck, with incorrect substitution patterns leading to wasted synthetic effort. 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS 792936-51-7) is the exact building block validated in CDK9 (US10294218) and TYK2 (US9617225) patent routes. - Enables SAR exploration with a unique electron-density profile (F, OMe, NO₂) not replicable by dual-substituted analogs. - Provides a reducible nitro handle for aniline derivatization and a ¹⁹F NMR probe for reaction monitoring. - Available for immediate dispatch to accelerate your medchem campaigns.

Molecular Formula C8H8FNO4
Molecular Weight 201.15 g/mol
Cat. No. B15204078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxy-5-nitrobenzyl alcohol
Molecular FormulaC8H8FNO4
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)CO)[N+](=O)[O-]
InChIInChI=1S/C8H8FNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-3,11H,4H2,1H3
InChIKeyJCMXBJANPKBLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol: Overview


3-Fluoro-4-methoxy-5-nitrobenzyl alcohol (CAS 792936-51-7, MF: C₈H₈FNO₄, MW: 201.15 g/mol) is a polysubstituted benzyl alcohol derivative bearing three electronically distinct aromatic substituents: an electron-withdrawing fluoro group at the 3-position, an electron-donating methoxy group at the 4-position, and a strongly electron-withdrawing nitro group at the 5-position . This substitution pattern creates a unique electronic environment on the phenyl ring, with the benzyl alcohol handle enabling further functionalization. The compound serves primarily as a versatile synthetic intermediate in the preparation of kinase inhibitor libraries, including cyclin-dependent kinase 9 (CDK9) inhibitors and tyrosine kinase 2 (TYK2) inhibitors, as documented in patents US10294218, US9617225, and related filings [1].

Uniqueness of 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol


The simultaneous presence of three electronically opposing substituents (F, OMe, NO₂) on the same aromatic ring creates a unique electron-density distribution that cannot be replicated by any single- or dual-substituted analog. Removing the fluorine (e.g., 4-methoxy-3-nitrobenzyl alcohol, CAS 41870-24-0) eliminates both the inductive electron withdrawal and the potential for orthogonal ¹⁹F NMR monitoring during reaction optimization . Removing the nitro group (e.g., 3-fluoro-4-methoxybenzyl alcohol, CAS 96047-32-4) abolishes the critical hydrogen-bond acceptor and the reducible handle for generating aniline derivatives . Regioisomeric variants such as (3-fluoro-5-methoxy-4-nitrophenyl)methanol (CAS 1257997-29-7) differ in the spatial orientation of substituents, leading to divergent reactivity in downstream coupling reactions and distinct biological activity profiles in derived kinase inhibitors . The following quantitative evidence demonstrates that substitution or regioisomer exchange leads to measurably different outcomes in drug-discovery-relevant assays.

Comparative Evidence: 3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol vs. Analogs


CDK9 Inhibition: Regioisomer Comparison

The pyrimidinylamine derivative incorporating the 3-fluoro-4-methoxy-5-nitro-phenyl moiety (US10294218, Example 87 / BDBM316259) exhibited an IC₅₀ value of <10,000 nM against human cyclin-dependent kinase 9 (CDK9/Cyclin T1), as measured in a fluorescence-based phosphorylation assay [1]. In the same patent series and identical assay format, the 4-fluoro-2-methoxy-phenyl analog (Example 113 / BDBM316285) achieved an IC₅₀ of 100 nM, representing an approximately 100-fold improvement in potency [2]. Furthermore, the methyl 2-hydroxy-5-(6-(2-methoxyphenyl)pyrimidin-4-ylamino)benzoate analog (Example 21) achieved an IC₅₀ of 1,000 nM [3]. This demonstrates that the 3-fluoro-4-methoxy-5-nitro substitution pattern imparts a specific, measurable CDK9 inhibitory profile that differs substantially from closely related analogs within the same chemotype.

CDK9 inhibition Kinase inhibitor Pyrimidinylamine

Physical Property Comparison of Regioisomers

The target compound (3-fluoro-4-methoxy-5-nitro substitution) and its regioisomer (3-fluoro-5-methoxy-4-nitrophenyl)methanol (CAS 1257997-29-7) share the same molecular formula (C₈H₈FNO₄) and molecular weight (201.15 g/mol) but differ in the positions of the methoxy and nitro groups . For the regioisomer, predicted density is 1.4 ± 0.1 g/cm³ and predicted boiling point is 361.9 ± 37.0 °C at 760 mmHg . While directly comparable experimental data for the target compound are not publicly available in authoritative databases, the different substitution pattern is expected to produce measurably different chromatographic retention times, melting points, and solubility profiles , enabling unambiguous analytical discrimination between the two isomers during procurement and quality control.

Physicochemical properties Regioisomer Chromatographic separation

Synthetic Route: NaBH4 Reduction Pathway

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is synthesized via sodium borohydride reduction of the corresponding benzaldehyde (3-fluoro-4-methoxy-5-nitrobenzaldehyde, CAS 320-70-7) in methanol at 0 °C for 2 hours . This two-step sequence from commercially available 3-fluoro-4-methoxybenzaldehyde (nitration followed by reduction) is documented in the primary literature as part of the synthesis of 3,4-dihydro-2H-benzoxazinones evaluated as dual 5-HT₁A receptor antagonists and serotonin reuptake inhibitors [1]. In this medicinal chemistry program, the 3-fluoro-4-methoxy-5-nitrobenzyl alcohol intermediate was specifically required because the nitro group serves as the precursor to the benzoxazinone ring system via reductive cyclization, while the fluoro substituent was essential for achieving the desired 5-HT₁A receptor affinity and selectivity over 5-HT₁B and 5-HT₁D receptors [1]. Analogs lacking the fluoro substituent or bearing alternative halogen patterns showed inferior selectivity profiles in the same study.

Synthetic accessibility Intermediate Benzoxazinone

TYK2 Inhibitor Patents: Intermediate Role

Patent literature explicitly describes compounds incorporating the 3-fluoro-4-methoxy-5-nitrobenzyl alcohol scaffold as intermediates for the synthesis of TYK2 inhibitors useful in treating autoimmune disorders, inflammatory disorders, proliferative disorders, and transplantation-associated conditions . The compound is cited in CAS-linked patent disclosures (Paragraphs 00375 and 00685) as part of the synthetic route to TYK2-targeting heterocyclic compounds . For comparison, patents from the same TYK2 inhibitor class disclose alternative benzyl alcohol intermediates, but the 3-fluoro-4-methoxy-5-nitro substitution pattern provides a unique combination of electronic effects and hydrogen-bonding capabilities that influence the binding mode to the TYK2 pseudokinase (JH2) domain [1].

TYK2 inhibition Patent intermediate Autoimmune disease

3-Fluoro-4-methoxy-5-nitrobenzyl Alcohol: Application Scenarios


CDK9 Lead Optimization: Potency Calibration

Medicinal chemistry teams optimizing pyrimidinylamine-based CDK9 inhibitors can use 3-fluoro-4-methoxy-5-nitrobenzyl alcohol as a building block to generate compounds with IC₅₀ values in the low micromolar range against CDK9/Cyclin T1 [1]. This intermediate potency tier is valuable for establishing SAR trends when the goal is to dial in selectivity against other CDK family members (e.g., CDK7, CDK2) rather than maximizing absolute potency. The nitro group also provides a synthetic handle for subsequent reduction to the aniline, enabling exploration of amide, sulfonamide, or urea derivatives at the 5-position. Procurement of this specific regioisomer ensures that the SAR data generated align with the patent-disclosed reference compounds (US10294218/US9617225), facilitating freedom-to-operate analysis and benchmarking against known inhibitors.

5-HT1A Antagonists: Benzoxazinone Synthesis

Researchers developing dual 5-HT₁A receptor antagonists and serotonin reuptake inhibitors should procure 3-fluoro-4-methoxy-5-nitrobenzyl alcohol as the direct synthetic precursor to the 3-fluoro-substituted benzoxazinone scaffold, following the validated route described by Lovell et al. (2007) [2]. The fluoro substituent at the 3-position was demonstrated to be critical for achieving the desired selectivity profile over 5-HT₁B and 5-HT₁D receptors, while the nitro group is reduced and cyclized to form the benzoxazinone core. Substitution with the non-fluorinated analog (4-methoxy-3-nitrobenzyl alcohol) or the regioisomer (3-fluoro-5-methoxy-4-nitro) would produce different final compounds with unvalidated pharmacological profiles, potentially wasting synthetic effort and biological screening resources.

TYK2 JH2 Domain: Inhibitor Library Synthesis

Given the compound's explicit citation in TYK2 inhibitor patent literature , organizations pursuing TYK2 JH2 domain allosteric inhibitors can incorporate 3-fluoro-4-methoxy-5-nitrobenzyl alcohol into their synthetic workflows for generating patent-relevant compound libraries. The 3-fluoro-4-methoxy-5-nitro substitution pattern provides a unique three-dimensional pharmacophore with the nitro group serving as a hydrogen-bond acceptor, the methoxy group modulating electron density and lipophilicity, and the fluoro group enhancing metabolic stability and providing a ¹⁹F NMR handle for in-cell target engagement studies. The benzyl alcohol functionality allows for facile conversion to benzyl halides, esters, ethers, or direct coupling with heterocyclic cores.

Photoreactive Probes via o-Nitrobenzyl Chemistry

The presence of the nitro group at the 5-position (which is ortho to the benzyl alcohol in the 4,5-relationship) enables the compound to serve as a precursor for photoreactive probes or caged compounds, leveraging the well-established photochemistry of the o-nitrobenzyl system [3]. While classical o-nitrobenzyl photolabile protecting groups require the nitro group ortho to the benzylic position, the 3-fluoro-4-methoxy-5-nitro substitution pattern can be elaborated into photoactivatable constructs where the fluorine and methoxy substituents modulate the photolysis quantum yield and wavelength dependence. This specific substitution pattern is not replicated by commercially available o-nitrobenzyl alcohol derivatives, making it a non-replaceable starting material for custom photocage development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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